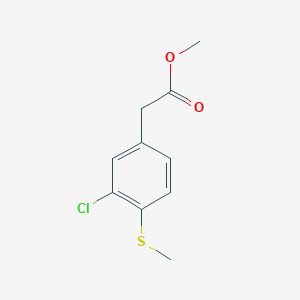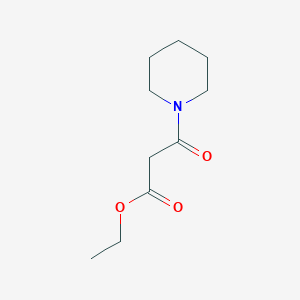![molecular formula C7H10O3 B1641150 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 52892-14-5](/img/structure/B1641150.png)
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, also known as 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester, is a chemical compound with the molecular formula C16H24O4 . Its molecular weight is 280.3594 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C16H24O4/c1-8-3-12-14(19-12)5-10(8)7-18-16(17)11-6-15-13(20-15)4-9(11)2/h8-15H,3-7H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid and its derivatives are significant in the field of chemical synthesis and organic chemistry. These compounds are used in various synthetic routes and chemical reactions. For example, their role in the synthesis of constrained β-proline analogues in organocatalytic aldol reactions shows their utility in producing more selective chemical catalysts (Armstrong, Bhonoah, & White, 2009). Additionally, 7-oxabicyclo[2.2.1]heptadiene derivatives exhibit diverse reactivity towards Brønsted acids, which is crucial in understanding their chemical properties and potential applications in organic synthesis (Maggiani, Tubul, & Brun, 1999).
Medicinal Chemistry
This compound is also explored in medicinal chemistry. A study discussed the synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives and their anti-HIV activity, indicating its potential application in developing antiviral drugs (Song Dan-qing, 2009). Moreover, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is of interest due to its potential as a useful building block in medicinal chemistry, given its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Material Science and Resins
The compound has also been used in the manufacture of cured resins. A study dating back to 1999 mentions its use by a company in the United States until 1965 for this purpose, highlighting its historical significance in material science (IARC Monographs, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXGKNECHBVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504802 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
CAS RN |
52892-14-5 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)








